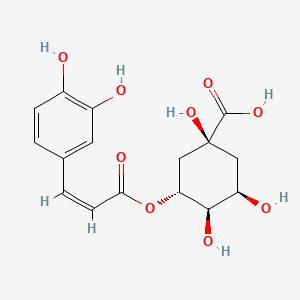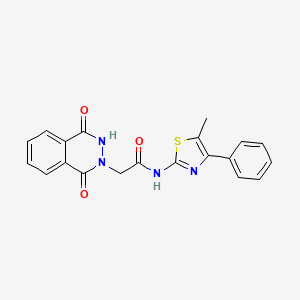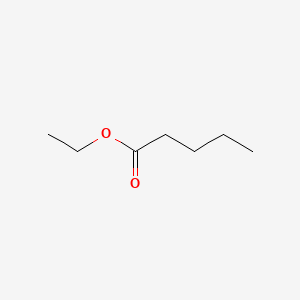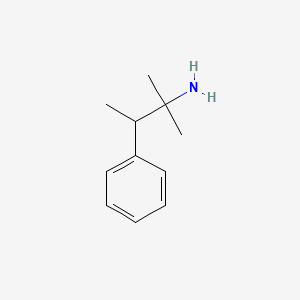
1,2-萘二醇
概述
描述
1,2-二羟基萘,也称为1,2-萘二醇,是一种有机化合物,化学式为C₁₀H₈O₂。它是萘的衍生物,其特征是在萘环的第一个和第二个位置上连接有两个羟基。 该化合物在各种化学和生物过程中具有重要意义,并且是几种重要衍生物的前体,包括萘醌 .
科学研究应用
1,2-二羟基萘在科学研究中具有多种应用,包括:
作用机制
1,2-二羟基萘的作用机制涉及它与各种分子靶标和途径的相互作用。在生物系统中,它可以进行酶促氧化形成活性醌,这些醌可以与细胞成分相互作用,导致各种生化效应。 这些相互作用在萘的微生物降解和生物活性化合物的形成等过程中至关重要 .
安全和危害
未来方向
Naphthalene 1,2-dioxygenase participates in 4 metabolic pathways: 1- and 2-methylnaphthalene degradation, naphthalene and anthracene degradation, fluorene degradation, and ethylbenzene degradation . It employs one cofactor, iron . As of late 2007, 18 structures have been solved for this class of enzymes .
Relevant papers on Naphthalene-1,2-diol include “Comparison of the Toxicity of Naphthalene and Naphthalene-1,2 ” and “A theoretical study of the cis-dihydroxylation mechanism in naphthalene ”. These papers provide further insights into the properties and applications of Naphthalene-1,2-diol.
生化分析
Biochemical Properties
Naphthalene-1,2-diol is involved in several biochemical reactions, primarily as an intermediate in the degradation of naphthalene. One of the key enzymes that interact with naphthalene-1,2-diol is naphthalene 1,2-dioxygenase. This enzyme catalyzes the conversion of naphthalene to naphthalene-1,2-diol by incorporating molecular oxygen into the naphthalene ring . The interaction between naphthalene-1,2-diol and naphthalene 1,2-dioxygenase is crucial for the degradation process, as it facilitates the breakdown of the aromatic ring structure. Additionally, naphthalene-1,2-diol can interact with other enzymes such as dihydrodiol dehydrogenase, which further metabolizes it into catechol derivatives .
Cellular Effects
Naphthalene-1,2-diol has been shown to affect various types of cells and cellular processes. In hepatocytes, it is metabolized to reactive intermediates that can cause cellular damage. Studies have indicated that naphthalene-1,2-diol can induce oxidative stress and cytotoxicity in liver cells . Furthermore, naphthalene-1,2-diol has been implicated in ocular toxicity, where it is transported to the eye and oxidized to form reactive catechol metabolites . These metabolites can cause damage to ocular tissues, leading to conditions such as cataracts.
Molecular Mechanism
The molecular mechanism of naphthalene-1,2-diol involves its interaction with various enzymes and biomolecules. Naphthalene-1,2-diol is initially formed by the action of naphthalene 1,2-dioxygenase, which incorporates oxygen into the naphthalene ring . This reaction is followed by further oxidation by dihydrodiol dehydrogenase, leading to the formation of catechol derivatives . These catechol derivatives can undergo redox cycling, generating reactive oxygen species (ROS) that contribute to oxidative stress and cellular damage . Additionally, naphthalene-1,2-diol can form adducts with cellular macromolecules, further exacerbating its toxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of naphthalene-1,2-diol can vary over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and air . Long-term studies have shown that naphthalene-1,2-diol can cause sustained oxidative stress and cellular damage in vitro . In vivo studies have demonstrated that prolonged exposure to naphthalene-1,2-diol can lead to chronic toxicity, particularly in the liver and lungs .
Dosage Effects in Animal Models
The effects of naphthalene-1,2-diol in animal models are dose-dependent. At low doses, the compound is metabolized efficiently, with minimal adverse effects . At higher doses, naphthalene-1,2-diol can cause significant toxicity, including liver and lung damage . Studies have shown that high doses of naphthalene-1,2-diol can lead to the formation of reactive metabolites that induce oxidative stress and inflammation . Additionally, chronic exposure to high doses has been associated with an increased risk of cancer in animal models .
Metabolic Pathways
Naphthalene-1,2-diol is involved in several metabolic pathways, primarily related to the degradation of aromatic hydrocarbons. The initial step in its metabolism is catalyzed by naphthalene 1,2-dioxygenase, which converts naphthalene to naphthalene-1,2-diol . This is followed by further oxidation by dihydrodiol dehydrogenase, leading to the formation of catechol derivatives . These catechol derivatives can enter various metabolic pathways, including the tricarboxylic acid (TCA) cycle, where they are further broken down to generate energy .
Transport and Distribution
Naphthalene-1,2-diol is transported and distributed within cells and tissues through various mechanisms. It can diffuse passively across cell membranes due to its relatively small size and hydrophobic nature . Additionally, specific transporters and binding proteins may facilitate its uptake and distribution within cells . Once inside the cell, naphthalene-1,2-diol can accumulate in specific organelles, such as the mitochondria, where it can exert its toxic effects .
Subcellular Localization
The subcellular localization of naphthalene-1,2-diol is influenced by its interactions with cellular components. Studies have shown that naphthalene-1,2-diol can localize to the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . Additionally, naphthalene-1,2-diol can be found in the cytoplasm and nucleus, where it can interact with various enzymes and proteins . The compound’s localization to specific subcellular compartments is likely mediated by targeting signals and post-translational modifications .
准备方法
合成路线和反应条件
1,2-二羟基萘可以通过多种方法合成,包括:
-
萘的羟基化: : 这种方法涉及使用氧化剂(例如过氧化氢)在催化剂(例如五氧化二钒)存在下直接羟基化萘。 反应通常在受控的温度和压力条件下进行,以确保在所需位置选择性地羟基化 .
-
1,2-萘醌的还原: : 另一种常见方法涉及使用还原剂(如硼氢化钠或氢化铝锂)还原1,2-萘醌。 该反应通常在惰性气氛下进行,以防止产物氧化 .
工业生产方法
1,2-二羟基萘的工业生产通常采用萘的羟基化,因为其成本效益高且可扩展性强。该过程涉及连续流反应器以保持最佳反应条件并最大限度地提高收率。 催化剂和反应条件经过精心控制,以确保产品具有高选择性和纯度 .
化学反应分析
反应类型
1,2-二羟基萘经历各种化学反应,包括:
-
氧化: : 它可以使用氧化剂(如高锰酸钾或三氧化铬)氧化形成1,2-萘醌。 该反应在萘醌衍生物的合成中意义重大 .
常用试剂和条件
氧化剂: 高锰酸钾、三氧化铬。
还原剂: 硼氢化钠、氢化铝锂。
催化剂: 五氧化二钒、负载在碳上的钯。
主要形成的产物
1,2-萘醌: 通过氧化形成。
二氢萘二醇: 通过还原形成。
醚和酯: 通过取代反应形成.
相似化合物的比较
1,2-二羟基萘可以与其他类似化合物进行比较,例如:
1,4-二羟基萘: 结构相似,但羟基位于第 1 位和第 4 位。它具有不同的反应性和应用。
1,2-二羟基苯(邻苯二酚): 一种更简单的芳香二醇,在苯环上具有羟基。它在各种化学过程中更为常见。
1,2,3-三羟基萘: 包含一个额外的羟基,导致不同的化学性质和应用.
1,2-二羟基萘因其特定的羟基化模式而独一无二,这赋予其独特的化学反应性和生物活性,使其在各种研究和工业应用中具有价值 .
属性
IUPAC Name |
naphthalene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPPAOGUKPJVDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67293-06-5 ((monohydrate) | |
| Record name | 1,2-Dihydroxynaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30205985 | |
| Record name | 1,2-Dihydroxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574-00-5 | |
| Record name | 1,2-Dihydroxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=574-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydroxynaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dihydroxynaphthalene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07610 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,2-Naphthalenediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dihydroxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-NAPHTHALENEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R5017T335 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 1,2-dihydroxynaphthalene has the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol.
ANone: 1H and 13C NMR spectroscopic data for 1,2-dihydroxynaphthalene and its adamantyl and di-adamantyl derivatives have been reported, providing detailed information about their structure and conformation. []
ANone: 1,2-Dihydroxynaphthalene is a key intermediate in the bacterial degradation of naphthalene. [, , , , ] It is formed from the oxidation of (+)-cis-1(R),2(S)-dihydroxy-1,2-dihydronaphthalene by an NAD+-dependent dehydrogenase. [] This compound is further metabolized to salicylic acid through the action of 1,2-dihydroxynaphthalene dioxygenase. [, , , ]
ANone: 1,2-Dihydroxynaphthalene is considered the primary toxic agent in naphthalene-induced cataracts. [, ] It readily autoxidizes in neutral solutions to form 1,2-naphthoquinone and hydrogen peroxide, both of which can damage lens proteins and contribute to cataract formation. [, ]
ANone: Yes, certain aldose reductase inhibitors (ARIs), like AL01576, can effectively prevent naphthalene cataract in rats. [, ] The protective effect is likely due to the inhibition of the conversion of naphthalene dihydrodiol to 1,2-dihydroxynaphthalene, rather than direct inhibition of the dehydrogenase activity of aldose reductase. []
ANone: Yes, sodium selenite has been shown to protect hLECs from apoptosis induced by 1,2-dihydroxynaphthalene. [] This protective effect is linked to the activation of the PI3-K/Akt pathway and subsequent phosphorylation of Akt. []
ANone: 1,2-Dihydroxynaphthalene dioxygenase, an extradiol ring-cleavage enzyme, catalyzes the ring fission of 1,2-dihydroxynaphthalene. [, , , , , ] This enzyme requires Fe2+ for maximal activity and is often part of the naphthalene degradation pathway in various Pseudomonas strains. [, , , , , , , , ]
ANone: Extradiol dioxygenases, like 2,3-dihydroxybiphenyl dioxygenases, 3-methylcatechol dioxygenase, and catechol 2,3-dioxygenase, exhibit varying substrate specificities. [] While some dioxygenases show a relaxed substrate range, others, like the one from Pseudomonas pseudoalcaligenes KF707, have a very narrow substrate specificity. []
ANone: The ring cleavage of 1,2-dihydroxynaphthalene by the dioxygenase enzyme yields two main products: 2-hydroxychromene-2-carboxylate (HCCA) and trans-o-hydroxybenzylidenepyruvate (tHBPA). [] HCCA is the initial product, which slowly isomerizes to tHBPA, reaching an equilibrium between the two forms. []
ANone: Yes, there is evidence suggesting that enzymes from the naphthalene degradation pathway, specifically 1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenase and 1,2-dihydroxynaphthalene dioxygenase, can transform certain 3,4-dihydroxylated biphenyl metabolites. [] This finding highlights the potential of utilizing naphthalene-degrading enzymes in bioremediation strategies for PCBs. []
ANone: Humic acids (HAs) can significantly influence the sorption and bioavailability of 1,2-dihydroxynaphthalene. [] The aromatic carbon content of HAs positively correlates with their ability to sorb 1,2-dihydroxynaphthalene, potentially reducing its toxicity to microorganisms. []
ANone: Yes, some microorganisms, like Sphingomonas xenophaga strain BN6, can utilize compounds formed during 1,2-dihydroxynaphthalene degradation as redox mediators to enhance the anaerobic reduction of azo dyes. [, ] Specifically, 4-amino-1,2-naphthoquinone and 4-ethanolamino-1,2-naphthoquinone, produced during 1,2-DHN breakdown, have been identified as key redox mediators in this process. []
ANone: Plasmid NAH7 carries genes encoding enzymes involved in the naphthalene degradation pathway. [, ] Studies using recombinant bacteria carrying NAH7-derived genes have provided valuable insights into the individual steps of naphthalene metabolism. [, ]
ANone: Yes, genetic analysis of Sphingomonas xenophaga BN6, capable of degrading naphthalenesulfonates, revealed a gene cluster with significant homology to genes involved in naphthalene degradation in other Sphingomonas strains. [] This suggests a shared evolutionary origin and similar genetic organization for the degradation of these aromatic compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[4,6-Bis(1-piperidinyl)-1,3,5-triazin-2-yl]thio]-1-phenylethanone](/img/structure/B1222016.png)
![4-[[2-[(4-Ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1222017.png)



![N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide](/img/structure/B1222025.png)

![3-[[(2,4-Dichloroanilino)-sulfanylidenemethyl]amino]-4-methylbenzoic acid](/img/structure/B1222027.png)





![5-[6-[(4-Aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B1222038.png)
